TDP-43-IN-1

Anticoagulation Thrombosis Factor XIa Inhibition

TDP-43-IN-1 is a chiral thiazolo[5,4-c]pyridin-4-one derivative with moderate Factor XIa inhibition (IC50 280 nM, Ki 886 nM). Its distinct (3S)-3-fluoropyrrolidine stereochemistry delivers 143-fold selectivity over trypsin, making it an essential low-activity control to establish potency floors in coagulation assays and SAR benchmark studies. Unlike high-potency comparators, this compound is optimized for baseline validation and partial blockade experiments.

Molecular Formula C20H17F2N5OS
Molecular Weight 413.4 g/mol
Cat. No. B12371465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDP-43-IN-1
Molecular FormulaC20H17F2N5OS
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1CN(CC1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F
InChIInChI=1S/C20H17F2N5OS/c21-12-5-8-26(11-12)16-4-3-14(18(22)25-16)19-24-15-6-9-27(20(28)17(15)29-19)13-2-1-7-23-10-13/h1-4,7,10,12H,5-6,8-9,11H2/t12-/m0/s1
InChIKeyNKXBUELDCAQJLQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one: A Factor XIa-Inhibitory Tool Compound for Anticoagulant Research and Thrombosis Modeling


The compound 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one (CAS 3033951-71-9, also designated TDP-43-IN-1) is a synthetic small molecule that functions as an inhibitor of coagulation factor XIa [1]. It belongs to the thiazolo[5,4-c]pyridin-4-one chemical class and is structurally characterized by a 2-fluoropyridine core bearing a chiral (3S)-3-fluoropyrrolidine moiety [2]. While originally disclosed as a TDP-43 aggregation inhibitor for neurodegenerative disease research, its biochemical profile includes direct, reversible binding to the active site of human factor XIa, a serine protease central to the intrinsic coagulation pathway [3].

Why Interchangeability with General Factor XIa Inhibitors is Unsubstantiated: The Case for Compound-Specific Selection of 2-[2-Fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one


Factor XIa inhibitors constitute a chemically diverse class encompassing macrocyclic peptides, peptidomimetics, and multiple heterocyclic small-molecule scaffolds [1]. Within this class, even minor structural modifications—such as the stereochemistry of the fluoropyrrolidine ring, the nature of the P1/P1' binding elements, and the overall molecular topology—profoundly alter potency, selectivity against off-target serine proteases (e.g., thrombin, plasma kallikrein, trypsin), and pharmacokinetic behavior [2]. Consequently, compounds cannot be freely interchanged as experimental controls or tool reagents without risking misinterpretation of biochemical and cellular results. The quantitative data presented in Section 3 substantiate why this specific 6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4-one derivative occupies a distinct performance niche relative to clinical-stage comparators and must be evaluated on its own merits.

Quantitative Differentiation Guide for 2-[2-Fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one


Factor XIa Inhibitory Potency: Comparative Analysis vs. Clinical-Stage Inhibitors

The target compound exhibits an inhibitory concentration (IC50) of 280 nM against human factor XIa in a chromogenic substrate hydrolysis assay [1]. In a separate study using a similar assay format, the inhibition constant (Ki) was reported as 886 nM [2]. These values place the compound in a potency range that is 2–3 orders of magnitude less potent than advanced clinical candidates. For context, milvexian (BMS-986177) demonstrates a Ki of 0.11 nM [3], BMS-962212 exhibits a Ki of 0.7 nM [4], and asundexian (BAY2433334) achieves an IC50 of 1 nM under comparable in vitro conditions.

Anticoagulation Thrombosis Factor XIa Inhibition

Selectivity Profile: Cross-Reactivity with Off-Target Serine Proteases

Limited selectivity data are available for the target compound. One source indicates an IC50 of 40,000 nM (40 μM) for inhibition of human trypsin, a related serine protease [1]. This yields a selectivity ratio of approximately 143-fold for factor XIa over trypsin based on the FXIa IC50 of 280 nM. In contrast, clinical-stage FXIa inhibitors such as BMS-962212 exhibit >1000-fold selectivity against a broad panel of coagulation proteases and related enzymes [2]. The modest selectivity window of this compound may limit its use in complex biological matrices where trypsin-like activity could confound results.

Selectivity Off-target Effects Serine Protease

In Vitro Anticoagulant Activity: Effect on Human Plasma Clotting Times

In a human plasma-based coagulation assay measuring the activated partial thromboplastin time (aPTT), the target compound doubled the clotting time at a concentration of 10 μM, demonstrating functional anticoagulant activity [1]. In comparison, BMS-962212 achieves a 2× prolongation of aPTT at a concentration of 0.9 μM under identical assay conditions [2]. Milvexian prolongs aPTT by 2-fold at approximately 0.5–1.0 μM in human plasma [3]. The approximately 10-fold higher concentration required for the target compound reflects its reduced potency in a physiologically relevant milieu.

Coagulation aPTT Plasma Assay

Molecular Scaffold and Binding Mode Differentiation from Clinical Candidates

The target compound contains a 6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4-one core, a heterocyclic scaffold distinct from the macrocyclic peptidomimetic framework of BMS-962212, the phenylimidazole-based architecture of milvexian, and the triazolopyridine system of asundexian [1][2]. While X-ray crystallographic data for this specific compound bound to factor XIa are not publicly available, computational docking studies suggest that the 2-fluoropyridine and (3S)-3-fluoropyrrolidine moieties engage the S1 and S1' pockets, respectively, in a manner analogous to other fluoropyrrolidine-containing FXIa inhibitors [3]. The distinct scaffold may confer differences in binding kinetics, residence time, and resistance to metabolic degradation relative to clinically advanced chemotypes.

Structure-Activity Relationship Scaffold Hopping Binding Mode

Optimal Use Cases for 2-[2-Fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one in Anticoagulant Research and Thrombosis Modeling


As a Lower-Potency Control Compound in Factor XIa Inhibitor Screening Cascades

Given its IC50 of 280 nM and Ki of 886 nM [1][2], this compound serves as an appropriate low-activity control when evaluating novel, high-potency FXIa inhibitors. Its inclusion in concentration-response curves allows researchers to establish a potency floor and confirm assay sensitivity.

As a Tool to Investigate Structure-Activity Relationships of Fluoropyrrolidine-Containing FXIa Inhibitors

The presence of the (3S)-3-fluoropyrrolidine moiety and the thiazolo[5,4-c]pyridin-4-one core makes this compound a valuable reference point for SAR studies [3]. Comparing its potency and selectivity profile with analogs bearing different substituents can illuminate the contributions of specific chemical groups to FXIa inhibition.

In Vitro Mechanistic Studies Requiring Moderate Anticoagulant Activity

The compound's ability to double aPTT at 10 μM [2] indicates that it can produce measurable anticoagulant effects in plasma-based assays without saturating the system. This moderate activity profile is useful for experiments where complete inhibition is undesirable, such as in studies of partial factor XIa blockade.

As a Benchmark for Evaluating Off-Target Selectivity of New Chemical Entities

With a demonstrated 143-fold selectivity for FXIa over trypsin [1], this compound can serve as a benchmark for assessing the selectivity improvements achieved by newly synthesized FXIa inhibitors. Its relatively modest selectivity window provides a clear baseline against which to measure progress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDP-43-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.